molecular formula C32H43ClN2O9 B1665512 Maytansinol butyrate CAS No. 66547-09-9

Maytansinol butyrate

Cat. No. B1665512
CAS RN: 66547-09-9
M. Wt: 635.1 g/mol
InChI Key: OPQNCARIZFLNLF-JBHFWYGFSA-N
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Description

Maytansinol is a valuable precursor for the preparation of maytansine derivatives (known as maytansinoids). It inhibits microtubule assembly and induces microtubule disassembly in vitro . It disrupts the mitotic spindle and prevents mitotic exit in Drosophila .


Molecular Structure Analysis

The molecular structure of maytansinol butyrate is complex and involves various chemical bonds and interactions . The exact molecular structure is not available in the search results.


Chemical Reactions Analysis

Maytansinol undergoes acylation reactions to produce a series of derivatives with novel modifications of the maytansine scaffold .

Scientific Research Applications

Novel Analogs from Actinosynnema Pretiosum

Maytansinol butyrate, as part of the ansamitocin family, is derived from Actinosynnema pretiosum. Two novel ansamitocin analogs, including a compound closely related to maytansinol butyrate, were isolated and identified, contributing to the understanding of natural product chemistry and the diversity of this compound class (Mao et al., 2013).

Antibiotic and Cytotoxic Activities

Maytansinoids, including maytansinol butyrate, are known for their significant antibiotic activities and high cytotoxicity. Their presence in plants like Putterlickia pyracantha and the study of their distribution within the plant tissues provide valuable insights into their ecological roles and biosynthetic pathways, which could have implications for cancer treatment (Eckelmann et al., 2016).

Targeted Cancer Treatment

Maytansinol butyrate's potential in targeted cancer therapy has been explored due to its potency in vitro. New maytansinoids, with slight structural variations, have shown even higher potency than maytansine itself, suggesting their relevance in developing targeted therapies using monoclonal antibodies (Widdison et al., 2006).

Enhancing Immunotherapy for Cancer

Short-chain fatty acids like butyrate have shown to enhance the anti-tumor activity of cytotoxic T lymphocytes and chimeric antigen receptor (CAR) T cells. This is achieved through metabolic and epigenetic reprogramming, suggesting that compounds like maytansinol butyrate could be beneficial in the context of cellular cancer immunotherapy (Luu et al., 2021).

Microtubule Dynamics in Cancer Therapy

Maytansinol butyrate and its derivatives play a crucial role in suppressing microtubule dynamics, a key process in cancer cell division and growth. Research into long-chain derivatives and conjugates of maytansinoids highlights their potential as cytotoxins and chemical probes for studying tubulin dynamics, crucial for cancer therapy (Boiarska et al., 2022).

Implications for Gut Health and Animal Production

Studies on butyrate, closely related to maytansinol butyrate, reveal its multiple effects on gut health and animal production. Butyrate improves nutrient digestibility, modifies intestinal microbiota, and enhances epithelial integrity, providing insights into its potential applications in human nutrition and animal husbandry (Bedford & Gong, 2017).

Epigenetic Effects of Butyrate

Butyrate's role in epigenetic regulation of gene expression through histone deacetylase inhibition has implications for the treatment of various diseases, including genetic/metabolic conditions and neurological disorders. This suggests potential therapeutic applications for maytansinol butyrate derivatives in human medicine (Canani et al., 2012).

Safety And Hazards

Maytansinol is a toxic compound. It is a moderate to severe irritant to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Future research could focus on the attachment of specific fluorophores or chelators that could potentially serve as probes to study MT dynamics in vitro, while maytansinoid-based bivalent compounds could be designed to recruit specific proteins of interest .

properties

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43ClN2O9/c1-8-10-27(37)43-25-16-26(36)35(5)21-14-20(15-22(40-6)28(21)33)13-18(2)11-9-12-24(41-7)32(39)17-23(42-30(38)34-32)19(3)29-31(25,4)44-29/h9,11-12,14-15,19,23-25,29,39H,8,10,13,16-17H2,1-7H3,(H,34,38)/b12-9+,18-11+/t19-,23+,24-,25+,29+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKHTIAFMSHJLG-BYXOJEECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maytansinol butyrate

CAS RN

66547-09-9
Record name Maytansinol butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066547099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-De(acetylmethylamino)-2'-methylmaytansine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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